2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide
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Overview
Description
2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide is a complex organic compound that features a cyano group, a cyclopentyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide typically involves multiple steps. One common method involves the reaction of a cyanoacetamide derivative with a thiazole compound under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
- N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
Uniqueness
2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
2-Cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide, with the CAS number 1394798-83-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16F3N3OS
- Molecular Weight : 391.4 g/mol
- Structure : The compound features a thiazole ring, a trifluoromethyl group, and a cyano group which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the thiazole moiety is often associated with enhanced antimicrobial activity due to its ability to interact with microbial enzymes.
- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The trifluoromethyl group may enhance lipophilicity and cellular uptake, potentially leading to increased efficacy in cancer treatment.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases that are overactive in cancer cells.
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Interaction with Biological Targets : The compound likely interacts with specific proteins or enzymes, altering their function and leading to therapeutic effects.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against specific bacteria | |
Anticancer | Inhibits cancer cell proliferation | |
Enzyme Inhibition | Potential inhibitor of kinases |
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth compared to controls, suggesting its potential as an antimicrobial agent.
- Cancer Cell Line Study : In vitro studies demonstrated that the compound induced apoptosis in specific cancer cell lines. This was associated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- Mechanistic Insights : Further research revealed that the compound may disrupt cellular signaling pathways crucial for tumor growth, particularly those involving MAPK and PI3K/Akt pathways.
Properties
IUPAC Name |
2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)14-7-5-12(6-8-14)18-25-16(11-27-18)9-13(10-23)17(26)24-15-3-1-2-4-15/h5-9,11,15H,1-4H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWATFDXRFISML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.